beta-D-Mannopyranose

Description

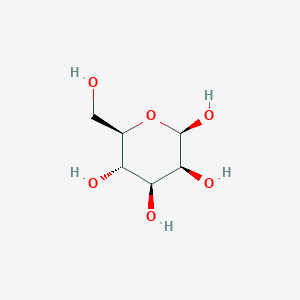

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RWOPYEJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015877 | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7322-31-8, 120442-57-1 | |

| Record name | β-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Mannopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acetylation and Bromination of D-Mannose

The synthesis of β-D-mannopyranose derivatives often begins with per-O-acetylation of D-mannose. In a landmark study, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose was synthesized via sequential acetylation using acetic anhydride (Ac₂O) and iodine (I₂), followed by bromination with 30% HBr in acetic acid to yield acetobromomannose. This intermediate serves as a precursor for further functionalization. The triflation of this compound with trifluoromethanesulfonic anhydride (Tf₂O) in pyridine produced the triflate precursor, a critical intermediate for radiopharmaceuticals like 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG).

Key Data:

This method’s inefficiency in orthoester hydrolysis is mitigated by recycling unreacted penta-O-acetyl-D-mannopyranose, underscoring the importance of optimizing protection-deprotection cycles.

Glycosylation via 1-O-Alkylation

The β-mannosidic linkage, notoriously difficult to construct, was achieved through 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide. This strategy bypasses traditional Koenigs-Knorr conditions, which often favor α-anomers. The resulting octyl β-D-mannopyranoside was glycosylated with acetobromomannose to form trisaccharides, demonstrating compatibility with enzymatic transformations.

Challenges:

-

Stereoselectivity : Axial C2 hydroxyl group impedes β-configuration stabilization.

-

Yield Optimization : Low yields (≤30%) necessitate iterative purification via flash chromatography.

Enzymatic Hydrolysis and Fermentation

β-Mannanase-Mediated Hydrolysis of Konjac Glucomannan

β-D-Mannopyranose oligomers, such as O-D-glucopyranosyl-(1→4)-D-mannopyranose (MGM), were isolated from konjac glucomannan using a β-mannanase from Xylogone sphaerospora. Hydrolysis at pH 6.0 and 60°C for 48 hours released mannooligosaccharides, which were subsequently fermented with Candida guilliermondii to remove monosaccharides. Crystallization in 80% ethanol yielded pure MGM, illustrating the utility of enzymatic specificity in oligosaccharide preparation.

Process Parameters:

Streptomyces β-Mannanase for β-1,4-Mannooligosaccharides

Enzymatic hydrolysis of copra mannan with Streptomyces β-mannanase produced β-1,4-mannobiose and higher oligomers. This method’s scalability is enhanced by avoiding harsh acid conditions, preserving the β-anomeric integrity.

Stereochemical Control in β-D-Mannopyranose Synthesis

Intramolecular Substitution Strategies

Unsuccessful attempts to synthesize 1,4-anhydro-α-D-mannopyranose via azide-mediated cyclization or N-iodosuccinimide/triflic acid activation highlighted the sensitivity of β-mannopyranose derivatives to reaction conditions. Successful cyclization was achieved using 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride under basic conditions, albeit in low yields (8–93%).

Critical Factors:

-

Solvent Choice : Tetrahydrofuran (THF) improved cyclization yields to 93%.

-

Protecting Groups : Benzyl and acetyl groups prevent undesired side reactions.

Industrial-Scale Production and Optimization

Recycling and Yield Maximization

Large-scale synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose demonstrated the feasibility of recycling intermediates, reducing raw material costs . Automated chromatographic systems and continuous fermentation processes could further enhance throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Beta-D-Mannose can undergo oxidation to form various products, including D-mannonic acid.

Reduction: Reduction of beta-D-Mannose can yield D-mannitol.

Substitution: Beta-D-Mannose can participate in substitution reactions to form glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used for reduction reactions.

Substitution: Acidic or basic conditions are often employed for substitution reactions involving beta-D-Mannose.

Major Products

Oxidation: D-mannonic acid.

Reduction: D-mannitol.

Substitution: Various glycosides.

Scientific Research Applications

Structural Characteristics

Beta-D-mannopyranose is an aldohexose, specifically a C-2 epimer of glucose. It exists primarily in the pyranose form, with a beta configuration at the anomeric carbon. Its molecular formula is CHO, and it can undergo isomerization among various forms, including alpha-D-mannopyranose and furanose forms.

| Form | Percentage Composition |

|---|---|

| α-D-Mannofuranose | 0.6% |

| β-D-Mannofuranose | 0.2% |

| α-D-Mannopyranose | 63.7% |

| β-D-Mannopyranose | 35.5% |

Scientific Research Applications

- Biochemical Research : this compound is involved in the biosynthesis of glycoproteins and glycolipids. It plays a crucial role in N-linked glycosylation, which is essential for protein folding and stability. Research indicates that mannose residues are recognized by the innate immune system, highlighting their importance in immunological responses .

- Drug Development : The compound has been investigated for its potential as a therapeutic agent. Modifications to its structure can lead to derivatives with enzyme inhibitory activity, making them useful in drug design against specific targets such as alpha-D-mannosidase .

- Biotechnology : In recombinant protein production, this compound influences the glycosylation patterns of proteins produced in yeast versus mammalian cells. This difference can affect the efficacy of vaccines and other therapeutic proteins .

- Environmental Science : this compound serves as a tracer in studies related to cellulose combustion, helping researchers evaluate organic compounds generated from biomass burning .

Case Studies

- Glycoprotein Biosynthesis : A study demonstrated that cultured hepatoma cells utilize extracellular mannose for glycoprotein production rather than glucose, indicating the significance of mannose in metabolic pathways related to cancer .

- Vaccine Development : Research on recombinant proteins highlighted how variations in mannose addition during glycosylation can alter immune responses, suggesting that this compound's structural features can be optimized for better vaccine efficacy .

- Antimicrobial Activity : Some derivatives of this compound have shown promise as antimicrobial agents due to their ability to inhibit specific enzymes critical for pathogen survival .

Mechanism of Action

Beta-D-Mannose exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, beta-D-Mannose inhibits the adhesion of Escherichia coli to the urothelium by saturating the FimH structures on the bacteria, preventing them from attaching to the urinary tract epithelial cells . This mechanism is based on reversible hydrophobic and hydrophilic interactions without altering the protein conformation .

Comparison with Similar Compounds

Structural and Conformational Comparisons

Ring Conformation and Stereoelectronic Effects

β-D-Mannopyranose adopts a chair conformation (⁴C₁), but its C2 hydroxyl group’s axial orientation creates distinct electronic and steric environments compared to β-D-glucopyranose. Key differences include:

- Planar Displacement: The oxygen atom at C2 in β-D-mannopyranose projects ~1 Å from the mean plane of the pyranose ring, whereas β-D-glucopyranose exhibits a smaller displacement (0.5 Å) .

- Hydrogen Bonding: The axial C2-OH in mannose forms weaker intramolecular hydrogen bonds compared to the equatorial C2-OH in glucose, influencing solubility and crystal packing .

Table 1: Conformational Parameters of β-D-Mannopyranose vs. β-D-Glucopyranose

Comparison with Other Epimers and Derivatives

- β-D-Allopyranose: Unlike mannose, allopyranose has axial hydroxyls at C2 and C3, leading to enhanced rigidity and distinct hydrogen-bonding networks .

- α-D-Mannopyranose: The anomeric α-configuration increases steric hindrance, reducing enzymatic processing efficiency (e.g., by α-1,2-mannosidases) compared to the β-form .

- 6-Deoxy-β-D-mannoheptopyranose: The absence of a C6 hydroxyl and addition of a methyl group alters hydrophobicity, impacting interactions with enzymes like N-acetylglucosaminyltransferases .

Glycosylation Efficiency

- Direct Alkylation: Benzyl β-D-mannopyranoside synthesis via 1-O-alkylation of peracetylated mannose achieves ~94% yield under hydrogenation conditions (Paar apparatus, 42 psi H₂) .

- Protecting Groups: Tri-O-benzyl derivatives (e.g., benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside) are synthesized using NaH/benzyl bromide in DMF, with purification via hexanes–ethyl acetate gradients .

Enzymatic Processing

- α-1,2-Mannosidases: These enzymes preferentially process α-linked mannopyranose residues in glycoproteins, with β-D-mannopyranose acting as a product or inhibitor depending on the enzyme class .

- N-Acetylglucosaminyltransferase-I (GnT-I): Trisaccharides containing β-D-mannopyranose (e.g., octyl 3,6-di-O-α-D-mannosyl-β-D-mannoside) serve as acceptors with KM = 585 µM, highlighting substrate specificity .

Therapeutic Potential

- Antimicrobial Activity: Methyl α-D-mannopyranoside derivatives exhibit MIC values of 8–32 µg/mL against pathogens like E. coli and S. aureus, attributed to their ability to disrupt lectin-mediated adhesion .

- Cancer Research: Mannopyranoside analogs induce apoptosis in HeLa cells (IC50 = 12–45 µM) via glycan-mediated signaling pathways .

Computational Insights

Density functional theory (DFT) studies at the B3LYP/6-311++G** level reveal:

- Conformational Energy Barriers: β-D-Mannopyranose exhibits higher energy barriers (ΔG ≈ 8–12 kcal/mol) for chair-to-skew transitions compared to β-D-glucopyranose (ΔG ≈ 5–7 kcal/mol) .

- Electrostatic Potentials: The axial C2-OH creates a polarized surface, enhancing interactions with Ca²⁺ and Mg²⁺ ions in glycoproteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing β-D-mannopyranose derivatives?

- Methodological Answer : β-D-mannopyranose derivatives are synthesized via glycosylation reactions. Key steps include:

- Protecting group strategy : Use acetyl or benzyl groups to mask hydroxyl groups, ensuring regioselectivity during glycosidic bond formation.

- Glycosyl donors : Employ trichloroacetimidate or thioglycoside donors for efficient coupling .

- Validation : Confirm stereochemistry via NMR (e.g., H-H COSY, HSQC) and compare with computational models (e.g., DFT-optimized structures) .

Q. How can β-D-mannopyranose be detected and quantified in biological samples?

- Methodological Answer :

- Chromatography : Use HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) for high sensitivity in carbohydrate analysis.

- Mass spectrometry : Apply MALDI-TOF or ESI-MS to identify fragmentation patterns specific to β-D-mannopyranose.

- Enzymatic assays : Utilize mannosidases or phosphorylases (e.g., b-1,4-mannopyranosyl-chitobiose phosphorylase) to confirm substrate specificity .

Q. What experimental techniques are used to determine the anomeric configuration of β-D-mannopyranose?

- Methodological Answer :

- NMR spectroscopy : Analyze H NMR coupling constants ( ~ 1–2 Hz for β-anomer).

- X-ray crystallography : Resolve crystal structures (e.g., PDB ID: 4UDJ) to confirm chair conformation and axial orientation of the C1 hydroxyl group .

- Polarimetry : Compare specific optical rotations with reference data (e.g., = −14° for β-D-mannopyranose).

Advanced Research Questions

Q. How do computational methods like DFT reconcile discrepancies in β-D-mannopyranose conformational studies?

- Methodological Answer :

- Basis set selection : Use B3LYP/6-311++G** for accurate optimization of chair and twist-boat conformers .

- Solvent effects : Apply implicit solvation models (e.g., PCM) to simulate aqueous environments.

- Validation : Compare computed IR spectra and dipole moments with experimental data to resolve contradictions between gas-phase calculations and solution-phase observations .

Q. What role does β-D-mannopyranose play in N-glycosylation of glycoproteins?

- Methodological Answer :

- Structural analysis : Use X-ray crystallography to identify β-D-mannopyranose in N-glycan cores (e.g., in α-fetoprotein). Electron density maps at 1.6 Å resolution reveal its integration into pentasaccharide structures .

- Functional assays : Knockout glycosyltransferases (e.g., ALG3) to study the impact of β-D-mannopyranose absence on protein folding and stability.

Q. How can crystallographic data resolve ambiguities in β-D-mannopyranose binding to enzymes?

- Methodological Answer :

- Co-crystallization : Soak β-D-mannopyranose into enzyme active sites (e.g., mannoside phosphorylase) and collect diffraction data (e.g., 1.60 Å resolution for PDB 4UDJ).

- Electron density analysis : Assign flexible regions (e.g., distal mannose units with weak density) using iterative refinement in PHENIX or Coot .

- Molecular docking : Validate binding poses with AutoDock Vina, correlating with catalytic activity assays.

Data Contradiction Analysis

Q. How to address conflicting reports on β-D-mannopyranose’s conformational stability in solution vs. solid state?

- Methodological Answer :

- Multi-technique approach : Combine DFT (gas-phase), MD simulations (solution-phase), and crystallography (solid-state) to contextualize stability.

- Statistical analysis : Use Boltzmann distributions (DFT) to predict dominant conformers in solution, contrasting with crystallographic occupancy factors .

Methodological Best Practices

Q. What criteria ensure reproducibility in β-D-mannopyranose-related research?

- Guidelines :

- Open data : Deposit crystallographic coordinates (e.g., PDB), NMR assignments (BMRB), and synthetic protocols (e.g., PubChem) in public repositories .

- Reporting standards : Adhere to STAR Methods for detailed experimental workflows, including basis sets (DFT) and refinement statistics (crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.